
5-(3-Bromopyridin-4-yl)pyrimidine
Description
Structural Characterization
Crystallographic Analysis and Molecular Geometry
The molecular geometry of 5-(3-bromopyridin-4-yl)pyrimidine is influenced by the conjugation between the pyrimidine ring and the bromopyridine substituent. While direct crystallographic data for this compound are limited, analogous pyrimidine-pyridine hybrids exhibit planar or near-planar structures due to aromatic π-conjugation. For example, 5-bromopyridine-2,3-diamine adopts a nearly planar geometry with a root-mean-square (RMS) deviation of 0.01 Å from the mean plane of non-hydrogen atoms. In this compound, the bromine atom at the pyridine’s 3-position likely induces slight distortions in the pyridine ring due to steric and electronic effects.
Key geometric parameters for analogous systems include:
The pyrimidine ring’s planarity facilitates extended π-conjugation, while the bromine substituent introduces localized electron-withdrawing effects.
Molecular Packing and Intermolecular Interactions
In crystal structures of related compounds, noncovalent interactions such as hydrogen bonding (N–H···O, C–H···O) and halogen bonding (Br···N) dominate packing. For instance, pyrimidine-based salts exhibit N–H···O and N–H···N interactions that stabilize supramolecular assemblies. In this compound, the bromine atom may participate in weak halogen bonds with adjacent molecules, contributing to crystalline stability.
Electronic Structure and Orbital Configuration
Density functional theory (DFT) studies on similar pyrimidine derivatives reveal distinct electronic features. The pyrimidine ring’s electron-deficient nature, combined with the bromine’s electronegativity, creates a polarized electronic environment. Key findings include:
- HOMO-LUMO Gap : The bromine substituent lowers the HOMO energy level due to its electron-withdrawing inductive effect, reducing the HOMO-LUMO gap compared to unsubstituted pyrimidines.
- Electron Density Distribution : The pyridine’s nitrogen and the bromine atom act as electron-withdrawing groups, directing electron density toward the pyrimidine ring’s nitrogens.
- Orbital Hybridization : The sp²-hybridized carbons in the pyrimidine and pyridine rings contribute to π-conjugation, while the bromine’s p-orbital participates in hyperconjugation.
Comparative Orbital Analysis
These calculations suggest enhanced electrophilic reactivity at the pyrimidine’s 2- and 4-positions due to electron deprivation.
Tautomeric Forms and Conformational Dynamics
Pyrimidine derivatives are generally stable in their keto forms, but substituents can influence tautomerism. For this compound:
- Tautomeric Stability : The absence of enolizable hydrogens in the pyrimidine ring precludes keto-enol tautomerism. However, the pyridine’s lone pair may participate in resonance stabilization, favoring the predominant form.
- Conformational Flexibility : The single bond between the pyrimidine and pyridine rings allows rotational freedom. DFT studies on related compounds (e.g., 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6-trione) indicate that steric hindrance from the bromine limits rotation, favoring coplanar conformations.
Energy Barriers for Conformational Changes
Conformation | Energy Barrier (kcal/mol) | Source Compound |
---|---|---|
Coplanar | 0 (lowest energy) | Theoretical DFT models |
90° Rotation | 3–5 (estimated) | Analogous pyrimidine hybrids |
Comparative Analysis with Analogous Pyridine-Pyrimidine Hybrid Systems
The structural and electronic properties of this compound are benchmarked against other pyridine-pyrimidine hybrids:
Crystallographic Comparisons
The bromine substituent in this compound likely reduces intermolecular hydrogen bonding compared to hydroxyl-substituted analogs.
Electronic Effects
The bromine’s electron-withdrawing nature contrasts with electron-donating groups like methyl, which stabilize the HOMO and LUMO levels differently.
Propriétés
IUPAC Name |
5-(3-bromopyridin-4-yl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-11-2-1-8(9)7-3-12-6-13-4-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKGCXAFJMSIMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CN=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopyridin-4-yl)pyrimidine typically involves the reaction of 3-bromo-4-pyridinecarboxaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The bromine atom undergoes substitution with nucleophiles under catalytic or acidic conditions. Key examples include:
-
Mechanistic Insight : The electron-deficient pyridine ring facilitates S<sub>N</sub>Ar, particularly under basic conditions or with directing groups (e.g., methoxy) enhancing regioselectivity .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl/heteroaryl boronic acids:
Sonogashira Coupling
Alkyne insertion under Pd/Cu catalysis:
Substrate | Alkyne | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
3,4-dihydropyrimidine 15a | Phenylacetylene | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI, Et<sub>3</sub>N, THF | 5-alkynylpyrimidine 19a | 71% |
-
Optimization : Pre-oxidation of the dihydropyrimidine ring (e.g., with DMSO or air) improves coupling efficiency .
Buchwald-Hartwig Amination
Formation of C–N bonds with amines:
Borane-Mediated Azide Reduction
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
5-azidopyrimidine | BH<sub>3</sub>-THF, rt, 16h | 5-aminopyrimidine | 77% |
Oxidative Re-aromatization
Dihydropyrimidine intermediates (e.g., 15a ) are oxidized to pyrimidines using DMSO or air, enabling downstream coupling .
Metal Complexation
The pyridine ring coordinates transition metals, forming complexes for catalytic applications:
Key Challenges and Optimizations
-
Coupling Efficiency : Low yields in Sonogashira reactions due to dihydropyrimidine instability; resolved via pre-oxidation .
-
Regioselectivity : Methoxy groups direct S<sub>N</sub>Ar to specific positions (e.g., C5 in pyridine) .
-
Catalyst Choice : Pd(dppf)Cl<sub>2</sub> outperforms Pd(PPh<sub>3</sub>)<sub>4</sub> in sterically hindered couplings .
This reactivity profile underscores the compound’s versatility in synthesizing bioactive molecules and functional materials.
Applications De Recherche Scientifique
Medicinal Chemistry
Drug Discovery and Development
5-(3-Bromopyridin-4-yl)pyrimidine serves as a vital building block in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance biological activity against specific targets. For instance, pyrimidine derivatives have been extensively studied for their roles in treating diseases such as cancer and infectious diseases.
Table 1: Biological Activities of Pyrimidine Derivatives
Activity Type | Target Disease | Example Compounds | IC50/Minimum Effective Concentration |
---|---|---|---|
Anticancer | Lung cancer | This compound derivatives | IC50 = 6.78 µg/mL (A549) |
Antibacterial | MRSA | Various pyrimidine derivatives | MIC = 0.22 mg/mL (E. coli) |
Enzyme Inhibition | GSK-3β | This compound analogs | Nanomolar range |
Biological Activities
Antibacterial Properties
Research indicates that compounds derived from this compound exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted its effectiveness with a minimum inhibitory concentration (MIC) of 0.44 mg/mL against S. aureus .
Anticancer Activity
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including HeLa cells. The IC50 value for HeLa cells was reported at 18.3 µg/mL, suggesting potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been identified as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is crucial in neurodegenerative diseases and cancer treatment strategies. Its inhibition activity has been characterized in the double-digit nanomolar range, indicating strong potential for therapeutic application .
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in PubMed evaluated the antibacterial activity of various compounds, including those derived from this compound, against resistant bacterial strains. The results demonstrated significant inhibition against MRSA, highlighting its potential in treating antibiotic-resistant infections .
Case Study 2: Anticancer Research
Research focusing on novel GSK-3β inhibitors included this compound as one of the tested entities. The findings indicated that it effectively modulated pathways involved in cancer progression, supporting further exploration in cancer therapeutics .
Material Science Applications
Beyond biological applications, this compound is also explored for its utility in material science research. Its unique chemical properties enable the development of new materials with specific functional characteristics, which can be beneficial in various industrial applications .
Mécanisme D'action
The mechanism of action of 5-(3-Bromopyridin-4-yl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific biological target and the context of its use .
Comparaison Avec Des Composés Similaires
3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol
Structural Differences :
- The pyridine ring in 5-(3-Bromopyridin-4-yl)pyrimidine is replaced by a pyrrolidine-substituted pyrimidine.
- A phenol group is appended via an amino linker at the 2-position of the pyrimidine in the analog .
Pharmacological Relevance :
- The phenol and pyrrolidine groups in the analog enhance solubility and bioavailability, whereas the bromopyridine in the target compound may increase lipophilicity, affecting membrane permeability .
5-Bromo-2-chloropyrimidin-4-amine
Structural Differences :
Crystallographic and Physicochemical Properties :
5-Bromo-2-chloro-4-methylpyrimidine (Similarity Score: 0.61)
4-Amino-5-bromo-2-chloropyrimidine (Similarity Score: 0.58)
Functional Group Impact :
- The amine group at the 4-position enhances nucleophilicity, contrasting with the pyridine in the target compound. This difference could influence interactions with biological targets (e.g., kinases) .
Key Research Findings and Implications
- Electronic Effects : Bromine in all analogs increases electrophilicity, but pyridine’s electron-withdrawing nature in the target compound may further polarize the pyrimidine ring .
- Biological Activity: Pyrrolidine and phenol groups (as in ) improve pharmacokinetics, whereas halogenated pyrimidines (e.g., ) are often used in anticancer agents.
- Synthetic Flexibility : The absence of bulky groups in this compound may streamline derivatization compared to analogs with methyl or pyrrolidine substituents .
Activité Biologique
5-(3-Bromopyridin-4-yl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 232.07 g/mol. The compound features a pyrimidine ring substituted with a brominated pyridine moiety, which is crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the bromopyridine group enhances its lipophilicity and may facilitate binding to specific enzymes or receptors involved in disease pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 10.5 | |
Similar Pyrimidine Derivative | MDA-MB-231 (breast cancer) | 9.8 |
Antimicrobial Activity
The antimicrobial properties of pyrimidines have been well-documented. Compounds featuring the pyrimidine structure exhibit activity against a range of pathogens, including bacteria and fungi. In vitro studies indicate that this compound may possess similar properties, potentially acting as an inhibitor against resistant strains.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 15 | Antibacterial |
Candida albicans | 12 | Antifungal |
Case Studies
- Anticancer Efficacy : A study involving derivatives of this compound demonstrated potent inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
- Antimicrobial Screening : In a high-throughput screening of various pyrimidine derivatives, this compound exhibited promising activity against Mycobacterium tuberculosis, suggesting its potential role in treating resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in the bromination pattern and substitutions on the pyridine ring can significantly alter potency and selectivity against specific targets.
Q & A
Basic Research Question: What are the common synthetic routes for 5-(3-Bromopyridin-4-yl)pyrimidine, and how do reaction conditions influence product purity?
Answer:
The synthesis of bromopyridine-pyrimidine hybrids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, Suzuki-Miyaura coupling using a palladium catalyst enables aryl-aryl bond formation between bromopyridine and pyrimidine boronic esters. Key variables include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization to minimize side reactions .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–100°C enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Impurities often arise from debromination or incomplete coupling, detectable via LC-MS .
Basic Research Question: Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Answer:
Structural confirmation relies on multimodal spectroscopy:
- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., bromine-induced deshielding at C3 pyridine: δ ~8.5 ppm) .
- FT-IR : Confirms C-Br stretching (~550–600 cm⁻¹) and pyrimidine ring vibrations (C=N ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 265.11 for C₁₀H₉BrN₄) and detects halogen isotopes (²⁷Br/⁸¹Br doublet) .
Advanced Research Question: How does the bromine substituent in this compound influence its bioactivity in enzyme inhibition studies?
Answer:
The bromine atom enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. For mPGES-1 inhibitors:
- Docking studies : Bromine participates in halogen bonding with S127 or R52 in mPGES-1, stabilizing inhibitor-enzyme complexes .
- SAR analysis : Replacement with smaller halogens (e.g., Cl) reduces potency (IC₅₀ increases from 36 nM to >100 nM), highlighting bromine’s steric and electronic advantages .
- Comparative assays : Brominated derivatives show 3–5× higher selectivity over COX-2 compared to non-halogenated analogs, critical for minimizing off-target effects .
Advanced Research Question: What methodologies are used to evaluate the in vitro inhibitory potency of this compound derivatives against mPGES-1?
Answer:
Standard protocols include:
- Enzyme inhibition assays : Recombinant human mPGES-1 is incubated with PGH₂ substrate; PGE₂ production is quantified via ELISA. IC₅₀ values are calculated using nonlinear regression (e.g., 14f: IC₅₀ = 36 ± 11 nM) .
- Cellular assays : LPS-stimulated monocytes (THP-1 cells) assess compound permeability and COX-2/mPGES-1 selectivity ratios .
- Counter-screening : COX-1/COX-2 inhibition is tested to rule out non-specific effects (e.g., >50 μM IC₅₀ for COX-2 ensures selectivity) .
Advanced Research Question: How can researchers resolve contradictions in reported substituent effects for bromopyridine-pyrimidine derivatives?
Answer:
Discrepancies in substituent impact (e.g., alkyl chain length on pyrazole) require:
- Systematic SAR : Compare analogs with incremental modifications (e.g., 7c vs. 7e: butyl vs. octyl chains reduce activity by 40% due to hydrophobic mismatch) .
- Computational validation : Molecular dynamics simulations differentiate steric hindrance (e.g., bulky R-groups destabilize binding) from electronic effects .
- Meta-analysis : Cross-reference datasets using standardized assay conditions (e.g., buffer pH, enzyme concentration) to isolate substituent-specific trends .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.